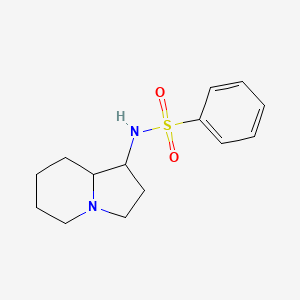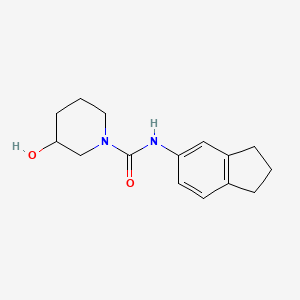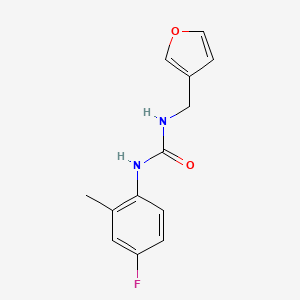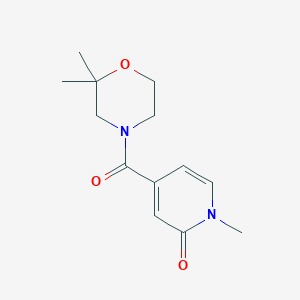
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)benzenesulfonamide, also known as OBHS, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that has been found to have various biochemical and physiological effects on the body.
Mecanismo De Acción
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)benzenesulfonamide inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. This leads to a decrease in the production of bicarbonate ions, which are essential for various physiological processes. Additionally, N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)benzenesulfonamide has been found to induce cell cycle arrest and apoptosis in cancer cells by binding to DNA and inhibiting topoisomerase II activity.
Biochemical and Physiological Effects:
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)benzenesulfonamide has been found to have various biochemical and physiological effects on the body. It has been shown to decrease the production of bicarbonate ions, which can lead to metabolic acidosis. Additionally, N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)benzenesulfonamide has been found to induce cell cycle arrest and apoptosis in cancer cells, which can lead to tumor regression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)benzenesulfonamide in lab experiments is its potency as a carbonic anhydrase inhibitor. This allows for the study of various physiological processes that are dependent on carbonic anhydrase activity. However, one of the limitations of using N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)benzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are various future directions for the use of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)benzenesulfonamide in scientific research. One direction is the development of metal-based drugs for cancer treatment using N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)benzenesulfonamide as a ligand. Another direction is the study of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)benzenesulfonamide in other physiological processes that are dependent on carbonic anhydrase activity, such as bone resorption and renal function. Additionally, the development of more soluble derivatives of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)benzenesulfonamide could improve its use in lab experiments.
Métodos De Síntesis
The synthesis of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)benzenesulfonamide involves the reaction of 1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction leads to the formation of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)benzenesulfonamide as a white solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)benzenesulfonamide has been used in various scientific research studies due to its unique properties. It has been found to be a potent inhibitor of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and bone resorption. N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)benzenesulfonamide has also been used as a ligand in the development of metal-based drugs for cancer treatment.
Propiedades
IUPAC Name |
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c17-19(18,12-6-2-1-3-7-12)15-13-9-11-16-10-5-4-8-14(13)16/h1-3,6-7,13-15H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJULNHRHTZKFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCC(C2C1)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[3-Methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-(4-methylphenyl)urea](/img/structure/B7526580.png)


![4-[(3-Ethylpiperidin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7526603.png)

![1-[3-(Tert-butylsulfamoyl)phenyl]-3-[[2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]urea](/img/structure/B7526617.png)
![3-[2-(Methoxymethyl)phenyl]-1,1-dimethylurea](/img/structure/B7526618.png)


![1-(2,5-Dimethylpyrazol-3-yl)-3-[(4-methylphenyl)methyl]urea](/img/structure/B7526655.png)
![2-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7526656.png)

![3-[[4-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B7526671.png)
